2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound with the molecular formula C20H15F2N. This compound is known for its unique structure, which includes multiple fluorine atoms and a benzonitrile group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzonitrile with 2-fluoro-4-(pent-1-en-1-yl)phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,4-Difluorobenzonitrile
- 2,6-Difluorobenzoic acid
Uniqueness
Compared to similar compounds, 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has a unique structure that includes both ethynyl and pent-1-en-1-yl groups.
Properties
CAS No. |
797048-90-9 |
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Molecular Formula |
C20H14F3N |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2,6-difluoro-4-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h4-6,8,10-12H,2-3H2,1H3 |
InChI Key |
XTSJDJCTVRRCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
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